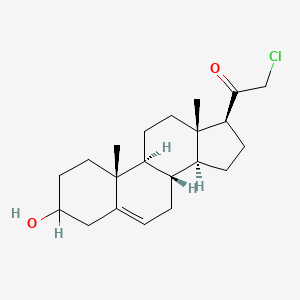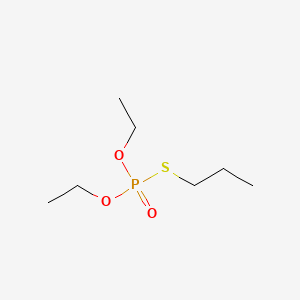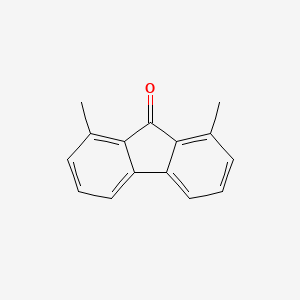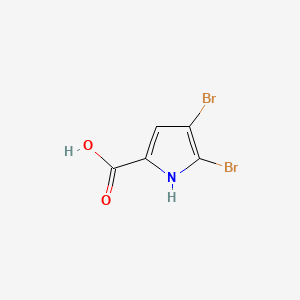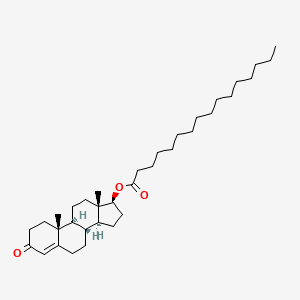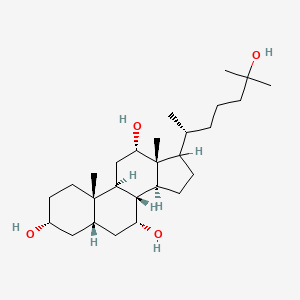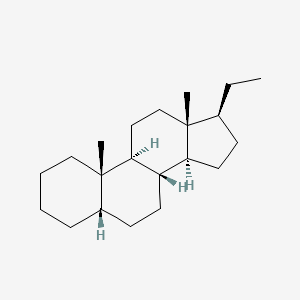
5beta-Pregnane
Overview
Description
5beta-Pregnane: is a steroid and a parent compound of a variety of steroid derivatives. It is one of the epimers of pregnane, the other being 5alpha-pregnane. Derivatives of this compound include naturally occurring steroids such as 5beta-dihydroprogesterone, pregnanolone, epipregnanolone, pregnanediol, and pregnanetriol, as well as synthetic steroids like hydroxydione, renanolone, ORG-20599, and SAGE-217 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-pregnane typically involves the reduction of progesterone. One common method is the catalytic hydrogenation of progesterone using a palladium catalyst under hydrogen gas. This reaction yields 5beta-dihydroprogesterone, which can then be further reduced to this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial transformation. Specific strains of microorganisms, such as certain bacteria or fungi, are used to convert progesterone into this compound through a series of enzymatic reactions. This method is advantageous due to its high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: 5beta-Pregnane undergoes various chemical reactions, including:
Reduction: Reduction of this compound-3,20-dione with sodium borohydride yields this compound-3alpha,20alpha-diol.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Major Products Formed:
Oxidation: this compound-3,20-dione.
Reduction: this compound-3alpha,20alpha-diol.
Substitution: Halogenated pregnane derivatives.
Scientific Research Applications
Chemistry: 5beta-Pregnane and its derivatives are used as intermediates in the synthesis of various steroid hormones and pharmaceuticals. They serve as building blocks for the production of corticosteroids, progestogens, and other biologically active steroids .
Biology: In biological research, this compound derivatives are studied for their role as neurosteroids. These compounds can modulate the activity of neurotransmitter receptors in the brain, influencing mood, cognition, and behavior .
Medicine: this compound derivatives have therapeutic applications as anesthetics, anti-depressants, and anti-epileptics. For example, hydroxydione, a derivative of this compound, has been used as an intravenous anesthetic .
Industry: In the industrial sector, this compound derivatives are used in the production of veterinary medicines and as precursors for the synthesis of other industrial chemicals .
Mechanism of Action
5beta-Pregnane and its derivatives exert their effects primarily through interactions with nuclear receptors and neurotransmitter receptors. For instance, 5beta-dihydroprogesterone acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, enhancing its inhibitory effects on neuronal excitability . Additionally, this compound derivatives can activate the pregnane X receptor, influencing the expression of genes involved in drug metabolism and transport .
Comparison with Similar Compounds
5alpha-Pregnane: Another epimer of pregnane, differing in the configuration of the hydrogen atoms at the 5th carbon position.
Pregnanolone: A neurosteroid derived from 5beta-pregnane, known for its sedative and anxiolytic effects.
Allopregnanolone: A neurosteroid similar to pregnanolone, with potent effects on the gamma-aminobutyric acid type A receptor.
Uniqueness of this compound: this compound is unique due to its specific configuration, which influences its biological activity and interactions with receptors. Its derivatives, such as 5beta-dihydroprogesterone and hydroxydione, have distinct pharmacological properties that make them valuable in both research and therapeutic applications .
Properties
IUPAC Name |
(5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16-,17-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFYGXQPXQEEM-NUNROCCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331420 | |
| Record name | 5beta-Pregnane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-26-5 | |
| Record name | 5β-Pregnane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5beta-Pregnane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5β-Pregnane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGNANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10Z78HHV4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


